molecular formula C20H16FN5O2 B2978273 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide CAS No. 852450-28-3

2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2978273
CAS No.: 852450-28-3
M. Wt: 377.379
InChI Key: KQILPOAQDSDIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-fluorophenyl substituent at the 1-position and an N-(4-methylphenyl)acetamide group at the 5-position. Its core structure is a bicyclic heteroaromatic system, which is often associated with kinase inhibition or modulation of nucleotide-binding proteins.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-13-2-6-15(7-3-13)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)16-8-4-14(21)5-9-16/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQILPOAQDSDIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps. One common approach is to start with the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one. The next step involves cyclization with guanidine carbonate to form the pyrazolo[3,4-d]pyrimidine core. Finally, the acetamide group is introduced through an acylation reaction with 4-methylphenylacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

N-(2-Methoxyphenyl) and N-(3-Methoxyphenyl) Analogues

  • Compound 1 : 2-[1-(4-Fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
  • Compound 2 : 2-[1-(4-Fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide
  • Compound 2 (meta-methoxy) shows intermediate polarity, which may affect solubility and cellular uptake. The target compound’s 4-methylphenyl group enhances hydrophobic interactions in target binding pockets compared to methoxy-substituted analogues.

N-Benzyl Analogue

  • Compound 3 : N-Benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
  • Key Differences :
    • The benzyl group increases molecular weight (MW: ~407 g/mol vs. target compound’s ~405 g/mol) and lipophilicity (clogP: ~3.2 vs. ~2.9).
    • Reduced steric bulk in the target compound’s 4-methylphenyl group may improve membrane permeability.

Pyrazolo[3,4-d]pyrimidine Derivatives with Heterocyclic Modifications

Chromen-4-one Hybrid

  • Compound 4: 2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
  • The target compound lacks this extended conjugation, suggesting a different mechanism of action (e.g., kinase inhibition).

Chlorinated Pyrazole Derivatives

  • Compound 5: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
  • Key Differences: Replacement of the pyrimidine ring with a cyano-substituted pyrazole reduces hydrogen-bonding capacity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 1 Compound 3
Molecular Weight (g/mol) 405.4 409.4 407.4
clogP ~2.9 ~2.5 ~3.2
Melting Point (°C) Not reported Not reported Not reported
Solubility (µg/mL) Moderate (predicted) Higher (methoxy group) Lower (benzyl group)
  • Synthetic Routes : The target compound is likely synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, similar to methods described for Compound 4 (Pd-catalyzed cross-coupling) .
  • Crystallography : Structural confirmation relies on tools like SHELX and ORTEP , which are critical for resolving the pyrazolo[3,4-d]pyrimidine core’s conformation.

Biological Activity

The compound 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

The molecular formula of the compound is C19H18F1N5O2C_{19}H_{18}F_{1}N_{5}O_{2} with a molecular weight of approximately 417.3 g/mol. The structure includes a pyrazolo-pyrimidine core with various substituents that influence its biological activity.

Anti-inflammatory Activity

Recent studies have shown that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anti-inflammatory effects. For instance, a related compound demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
4d28.39 ± 0.0334.4 ± 0.10

These results indicate that derivatives of this compound can effectively inhibit COX enzymes and reduce the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) .

Anticancer Activity

The anticancer potential of pyrazolo[3,4-d]pyrimidines has also been explored extensively. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example:

Cancer Cell LineIC50 (μM)
HCT-116 (Colon)6.2
T47D (Breast)27.3

These findings suggest that the compound may interact with molecular targets involved in cancer cell proliferation and survival, leading to apoptosis in malignant cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. Modifications to the pyrazolo-pyrimidine core and substituents can enhance or diminish its efficacy:

  • Electron-donating groups : Increase anti-inflammatory activity.
  • Substituent position : Affects binding affinity to target enzymes.

A systematic SAR study indicated that specific modifications could lead to improved selectivity and potency against COX enzymes and cancer cell lines .

Case Studies

  • In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, compounds similar to the target compound showed significant reduction in edema comparable to indomethacin, a standard anti-inflammatory drug.
  • Cancer Cell Line Screening : A library of pyrazolo[3,4-d]pyrimidine derivatives was screened against various cancer cell lines, revealing several compounds with promising anticancer activity and favorable toxicity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.